molecular formula C20H28N2O6 B11828948 Dimethyl 5-((4-(tert-butoxycarbonyl)piperazin-1-yl)methyl)isophthalate

Dimethyl 5-((4-(tert-butoxycarbonyl)piperazin-1-yl)methyl)isophthalate

Cat. No.: B11828948
M. Wt: 392.4 g/mol
InChI Key: WAHOLJGZQCPLJG-UHFFFAOYSA-N
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Description

Dimethyl 5-((4-(tert-butoxycarbonyl)piperazin-1-yl)methyl)isophthalate is a chemical compound known for its unique structure and reactivity. It is a derivative of isophthalic acid and piperazine, featuring a tert-butoxycarbonyl (Boc) protecting group. This compound is utilized in various fields, including organic synthesis and pharmaceutical research, due to its versatile chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dimethyl 5-((4-(tert-butoxycarbonyl)piperazin-1-yl)methyl)isophthalate typically involves the reaction of dimethyl isophthalate with a Boc-protected piperazine derivative. The reaction is usually carried out in the presence of a base, such as triethylamine, and a coupling agent, like N,N’-dicyclohexylcarbodiimide (DCC). The reaction conditions often include an inert atmosphere and a temperature range of 0-25°C to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

Dimethyl 5-((4-(tert-butoxycarbonyl)piperazin-1-yl)methyl)isophthalate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

Dimethyl 5-((4-(tert-butoxycarbonyl)piperazin-1-yl)methyl)isophthalate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: The compound is employed in the study of enzyme interactions and protein modifications.

    Medicine: It serves as a precursor in the development of pharmaceutical drugs, particularly those targeting neurological disorders.

    Industry: The compound is utilized in the production of polymers and advanced materials.

Mechanism of Action

The mechanism of action of Dimethyl 5-((4-(tert-butoxycarbonyl)piperazin-1-yl)methyl)isophthalate involves its interaction with specific molecular targets. The Boc group provides steric protection, allowing selective reactions at other sites. The piperazine moiety can interact with various biological receptors, influencing their activity and leading to desired therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

  • Dimethyl 5-((4-(tert-butoxycarbonyl)piperazin-1-yl)methyl)terephthalate
  • Dimethyl 5-((4-(tert-butoxycarbonyl)piperazin-1-yl)methyl)benzoate
  • Dimethyl 5-((4-(tert-butoxycarbonyl)piperazin-1-yl)methyl)phthalate

Uniqueness

Dimethyl 5-((4-(tert-butoxycarbonyl)piperazin-1-yl)methyl)isophthalate is unique due to its specific isophthalate backbone, which imparts distinct chemical properties compared to its analogs. The presence of the Boc-protected piperazine group further enhances its versatility in synthetic and biological applications .

Properties

Molecular Formula

C20H28N2O6

Molecular Weight

392.4 g/mol

IUPAC Name

dimethyl 5-[[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]methyl]benzene-1,3-dicarboxylate

InChI

InChI=1S/C20H28N2O6/c1-20(2,3)28-19(25)22-8-6-21(7-9-22)13-14-10-15(17(23)26-4)12-16(11-14)18(24)27-5/h10-12H,6-9,13H2,1-5H3

InChI Key

WAHOLJGZQCPLJG-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)CC2=CC(=CC(=C2)C(=O)OC)C(=O)OC

Origin of Product

United States

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